Regioisomeric Lipophilicity Differentiation: [4,3-c] vs. [3,4-c] Fusion Lowers Computed LogP by 0.4 Units
The target compound (7-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine) exhibits a computed XLogP3-AA of 1.1, whereas its direct regioisomer 7-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine (CAS 1373333-62-0) displays a computed XLogP of 1.5 [1]. This 0.4 log unit difference corresponds to an approximately 2.5-fold lower predicted n-octanol/water partition coefficient for the [4,3-c] isomer. Both isomers share identical molecular formula (C₇H₆ClN₃), molecular weight (167.59 g/mol), and topological polar surface area (30.7 Ų), making lipophilicity the primary differentiator in the absence of experimental data .
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (PubChem computed) |
| Comparator Or Baseline | 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine: XLogP = 1.5 (Chem960 computed) |
| Quantified Difference | Δ XLogP = +0.4 (comparator more lipophilic; ~2.5-fold difference in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Chem960 proprietary algorithm; no experimental logP data available for either compound. |
Why This Matters
Lower lipophilicity of the [4,3-c] isomer predicts improved aqueous solubility and potentially superior developability in lead optimization, making it the preferred scaffold when balancing potency with drug-like properties.
- [1] PubChem. 7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. Compound Summary CID 119014538. Computed XLogP3-AA: 1.1. National Center for Biotechnology Information. Accessed April 2026. View Source
